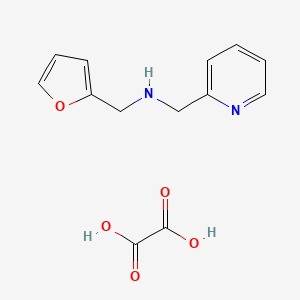

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.C2H2O4/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;3-1(4)2(5)6/h1-7,12H,8-9H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBBDJVJTLFBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Introduction: Strategic Overview

(2-Furylmethyl)(2-pyridinylmethyl)amine is a heterocyclic secondary amine that serves as a valuable building block in medicinal chemistry and materials science. Its structural combination of a pyridine ring, a furan ring, and a secondary amine linkage offers multiple points for further chemical modification. However, the free amine is often an oil or low-melting solid, which can present challenges in purification, handling, and storage. Conversion to a crystalline salt, such as the oxalate, enhances its stability, improves its handling characteristics, and provides a reliable method for purification through recrystallization.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis is approached as a two-stage process:

-

Reductive Amination: Formation of the core secondary amine structure via the reaction of 2-pyridinecarboxaldehyde and furfurylamine.

-

Salt Formation: Conversion of the purified free amine to its stable oxalate salt.

As a senior application scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and safety considerations that ensure a reproducible and safe synthesis.

PART I: Synthesis of the Free Amine via Reductive Amination

The chosen synthetic route is reductive amination, a highly efficient and widely used method for forming carbon-nitrogen bonds.[2] This one-pot reaction involves the initial formation of an imine intermediate from the condensation of an aldehyde (2-pyridinecarboxaldehyde) and a primary amine (furfurylamine), followed by its immediate reduction to the target secondary amine.

Causality of Reagent Selection:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reductant of choice. Unlike more powerful hydrides like lithium aluminum hydride, STAB is a mild and selective reducing agent.[3] It readily reduces the protonated imine intermediate formed in situ but is slow to react with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. This selectivity is crucial for achieving a high yield of the desired amine.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the imine intermediate.

Experimental Protocol: Reductive Amination

Materials and Reagents:

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 1.0 | 5.00 g |

| Furfurylamine | C₅H₇NO | 97.12 | 1.05 | 4.77 g |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.2 | 11.90 g |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 200 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 100 mL |

| Deionized Water | H₂O | 18.02 | - | 100 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (5.00 g, 46.68 mmol) and anhydrous dichloromethane (200 mL). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Add furfurylamine (4.77 g, 49.11 mmol, 1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the imine intermediate.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (11.90 g, 56.15 mmol, 1.2 eq) to the reaction mixture in portions over 15 minutes. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.[4][5] The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 50 mL) and deionized water (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Furylmethyl)(2-pyridinylmethyl)amine as an oil.

-

Purification (Optional but Recommended): The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure free amine.

Safety Considerations for Sodium Triacetoxyborohydride (STAB)

-

Reactivity: STAB reacts with water and protic solvents, potentially releasing flammable gases.[5] It should always be handled in a well-ventilated fume hood and stored in a cool, dry place under an inert atmosphere.[4][6]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling STAB.[7][8]

-

Handling: Avoid creating dust. Use non-sparking tools. In case of a spill, do not use water. Smother with dry sand or a class D extinguishing agent.[7]

PART II: Synthesis of the Oxalate Salt

The formation of the oxalate salt is a straightforward acid-base reaction that leverages the basicity of the secondary amine. Oxalic acid is a common and effective counter-ion for forming stable, crystalline salts of basic pharmaceutical compounds.[1][9] The key to this procedure is selecting a solvent in which the free amine and oxalic acid are soluble, but the resulting oxalate salt is not, thereby enabling its precipitation and isolation.[10][11]

Experimental Protocol: Oxalate Salt Formation

Materials and Reagents:

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. |

| (2-Furylmethyl)(2-pyridinylmethyl)amine | C₁₁H₁₂N₂O | 188.23 | 1.0 |

| Oxalic Acid Dihydrate | C₂H₂O₄·2H₂O | 126.07 | 1.0 |

| Isopropanol (IPA) | C₃H₈O | 60.10 | - |

Step-by-Step Procedure:

-

Amine Solution: Dissolve the purified free amine in a minimal amount of isopropanol (approximately 5-10 mL per gram of amine) in an Erlenmeyer flask.

-

Acid Solution: In a separate flask, prepare a solution of oxalic acid dihydrate (1.0 eq) in isopropanol. Gentle warming may be required to fully dissolve the acid.

-

Precipitation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate of this compound should form almost immediately.[10]

-

Crystallization: After the addition is complete, continue stirring the suspension at room temperature for 1-2 hours to ensure complete precipitation. The flask can then be cooled in an ice bath for an additional 30 minutes to maximize the yield.

-

Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

-

Drying: Dry the crystalline solid under vacuum at 40-50 °C to a constant weight.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity. The expected molecular formula for the salt is C₁₁H₁₂N₂O·C₂H₂O₄.[12]

Synthesis Workflow Visualization

The following diagram illustrates the complete two-step synthesis process from starting materials to the final crystalline product.

Caption: Overall workflow for the two-step synthesis.

Conclusion

This guide details a robust and reliable protocol for the synthesis of this compound. The methodology is founded on well-established chemical principles, utilizing a selective reductive amination followed by a straightforward salt formation. By understanding the rationale behind reagent selection and adhering to the outlined safety protocols, researchers can confidently and safely produce this valuable chemical intermediate with high purity and yield. The conversion to the oxalate salt provides a definitive advantage for long-term storage, handling, and downstream applications in drug development and scientific research.

References

- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

- AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.

- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.

- BenchChem. Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride.

- TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.

- Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.

- Wikipedia. Oxalic acid.

- PrepChem.com. Synthesis of oxalate salt.

- Eldorado - Repository of the TU Dortmund. Oxalic Acid – Phase Behavior of a Cocrystal and Hydrate Forming Component.

- Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.

- OpenStax adaptation. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.

- National Institutes of Health (NIH). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

- MDPI. Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- ResearchGate. Principal reaction pathways to achieve furfurylamine from different starting substrates.

- Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

- International Laboratory USA. This compound.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. lifechempharma.com [lifechempharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Oxalic acid - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 12. International Laboratory USA [intlab.org]

A Comprehensive Spectroscopic Guide to (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Abstract

This technical guide provides an in-depth spectroscopic characterization of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, a compound integrating furan, pyridine, and secondary amine moieties into a single molecular structure, presented as its oxalate salt. For researchers, chemists, and drug development professionals, precise structural confirmation and purity assessment are paramount. This document offers a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section is designed not merely to present data, but to explain the causal relationships between the molecular structure and its spectroscopic signature. We detail field-proven protocols, interpret spectral data, and provide the foundational logic behind each experimental choice, ensuring a self-validating and robust characterization framework.

Molecular Structure and Analytical Rationale

The target compound is an acid-base salt formed between the basic secondary amine, (2-Furylmethyl)(2-pyridinylmethyl)amine, and the dicarboxylic oxalic acid. The basicity of the amine arises from the lone pair of electrons on the central nitrogen and the nitrogen within the pyridine ring.[1] Protonation by oxalic acid is expected to occur primarily at the more basic secondary amine nitrogen, forming an ammonium salt, which significantly influences the spectroscopic data, particularly in NMR and FTIR.

The structure combines three key functional components:

-

Pyridine Ring: A six-membered aromatic heterocycle whose electron-withdrawing nitrogen atom influences the chemical shifts of its ring protons and carbons.[2]

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom, which contributes its own unique set of spectroscopic signals.[3]

-

Oxalate Anion: This dicarboxylate counter-ion provides characteristic vibrational bands in the infrared spectrum and distinct signals in the ¹³C NMR spectrum.[4]

A multi-technique spectroscopic approach is therefore essential for unambiguously confirming the identity, structure, and purity of the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the cornerstone technique for determining the precise hydrogen and carbon framework of the molecule. The formation of the oxalate salt and the choice of a polar deuterated solvent (e.g., DMSO-d₆) are critical for acquiring high-quality spectra.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The protonation of the central amine creates an N⁺-H proton, which is often broad and can exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |

| Pyridine-H6 | ~8.6 | Doublet (d) | 1H | Located α to the ring nitrogen, this proton is the most deshielded of the pyridine protons.[2] |

| Pyridine-H4 | ~7.8 | Triplet of doublets (td) | 1H | Deshielded due to its position relative to the nitrogen. |

| Pyridine-H3, H5 | ~7.3 - 7.5 | Multiplet (m) | 2H | These protons have similar electronic environments. |

| Furan-H5 | ~7.6 | Doublet (d) | 1H | Positioned adjacent to the furan oxygen, leading to significant deshielding.[5] |

| Furan-H3 | ~6.4 | Doublet (d) | 1H | Typically the most upfield of the furan protons. |

| Furan-H4 | ~6.5 | Doublet of doublets (dd) | 1H | Coupled to both H3 and H5. |

| Methylene (-CH₂-) | ~4.5 | Singlet (s) | 4H | The two methylene groups are chemically equivalent and appear as a single peak, deshielded by the adjacent aromatic rings and the protonated nitrogen. |

| N⁺-H | ~9.0 - 10.0 | Broad Singlet (br s) | 2H | The proton on the central amine and the protonated pyridine nitrogen (in equilibrium) are acidic and often broad. The oxalate protons also contribute to this region. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying the carbons of the aromatic rings and the characteristic signal of the oxalate carboxylate groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |

| Oxalate (C=O) | ~165 | The carboxylate carbons of the oxalate anion are highly deshielded.[6] |

| Pyridine C2, C6 | ~149, ~155 | The carbons adjacent to the nitrogen are significantly deshielded. |

| Pyridine C4 | ~137 | The para carbon of the pyridine ring. |

| Pyridine C3, C5 | ~122 - 124 | The meta carbons of the pyridine ring. |

| Furan C2, C5 | ~150, ~143 | The carbons adjacent to the oxygen are highly deshielded.[5] |

| Furan C3, C4 | ~110 - 112 | The central carbons of the furan ring appear at a higher field. |

| Methylene (-CH₂-) | ~50 - 55 | The aliphatic carbons of the methylene bridges. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its ability to dissolve polar oxalate salts and its high boiling point, which minimizes evaporation.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of the compound. For an ionic salt like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. In the ESI source, the salt dissociates, and the free amine is protonated.

Expected Mass Spectrum (Positive ESI Mode)

The analysis will focus on the cationic species. The free amine, (2-Furylmethyl)(2-pyridinylmethyl)amine, has a chemical formula of C₁₁H₁₂N₂O.

-

Monoisotopic Mass of Free Amine (M): 188.0950 g/mol

-

Expected Protonated Ion [M+H]⁺: The primary ion observed will be the protonated free amine, with an expected m/z of 189.0978 .

High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition. [7][8]

Experimental Protocol for ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile/water (50:50), often with 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furan and pyridine rings are the primary chromophores, exhibiting characteristic π→π* transitions. [3]

Expected Spectral Features

-

Pyridine: Typically shows two absorption bands, one strong band around 200-220 nm and a weaker, more structured band around 250-270 nm. [2]* Furan: Exhibits a strong π→π* transition around 200-210 nm. [3][9] The spectrum of this compound will be a superposition of these absorptions. A strong absorption band is expected below 220 nm, with a distinct shoulder or peak in the 250-280 nm region, characteristic of the substituted pyridine ring.

Table 4: Expected UV-Vis Absorption Data

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~210 | π → π | Furan & Pyridine |

| ~265 | π → π | Pyridine |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This step is crucial for correcting any absorbance from the solvent itself.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the absorbance from approximately 400 nm down to 190 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides definitive structural elucidation of the carbon-hydrogen framework. FTIR spectroscopy offers rapid and unambiguous confirmation of the key functional groups, particularly the protonated amine and the oxalate counter-ion. Mass spectrometry validates the molecular weight of the core amine structure, and UV-Vis spectroscopy confirms the presence of the aromatic chromophores. Together, these methods provide a robust, self-validating dataset that ensures the identity, purity, and structural integrity of the compound, which is essential for its application in research and development.

References

-

Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

-

MDPI. (2022). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

-

SciSpace. (2014). Synthesis and spectroscopic characterization of magnesium oxalate nano-crystals. [Link]

-

ResearchGate. (2014). Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a.... [Link]

-

Semantic Scholar. (2011). Synthesis, spectroscopic characterization, crystal structure, Hirshfeld surface analysis, linear and NLO properties of new hybrid compound based on Tin fluoride oxalate and organic amine molecule (C12N2H9)2[SnF2(C2O4)2]2H2O. [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ResearchGate. (2010). FTIR spectra for (a) cobalt oxalate dehydrate (OCD) and PMMA (b).... [Link]

-

ResearchGate. (2016). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

-

MDPI. (2022). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

-

ResearchGate. (2013). FTIR spectra of cobalt(II) oxalate as reference.[10]... [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Growth, spectral, optical, electrical and computational analysis of sodium oxalate single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Characterization of a Novel Entity

In the landscape of pharmaceutical development, the thorough characterization of a new chemical entity (NCE) is the bedrock upon which its entire lifecycle is built. This guide addresses the chemical properties and stability of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, a molecule of interest for which detailed public domain data is not extensively available. Therefore, this document serves a dual purpose: to collate the known information and, more critically, to provide a comprehensive scientific framework for researchers to meticulously determine the essential chemical properties and stability profile of this and other novel compounds. The methodologies and principles detailed herein are grounded in established regulatory expectations and scientific best practices.

Molecular Identity and Physicochemical Landscape

This compound is comprised of the active amine base, (2-Furylmethyl)(2-pyridinylmethyl)amine, and oxalic acid, forming a salt. This salt formation is a common strategy in pharmaceutical chemistry to improve properties such as solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O · C₂H₂O₄ | [1] |

| Molecular Weight | 278.26 g/mol | [1][2][3] |

| CAS Number | 1158770-65-0 | [1] |

| Appearance | To be determined (likely a crystalline solid) | |

| Solubility | To be determined in various solvents (e.g., water, ethanol, methanol, DMSO) | |

| Melting Point | To be determined | |

| pKa | To be determined for the amine and oxalic acid moieties |

The Imperative of Stability: A Foundation for Development

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive understanding of a molecule's degradation pathways is essential for the development of a stable drug product. Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule.[4][5][6] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6]

Potential Degradation Pathways for this compound

Given the structure of the molecule, several degradation pathways can be anticipated:

-

Oxidation: The tertiary amine and the furan ring are susceptible to oxidation.[4] Oxidative stress can be induced using agents like hydrogen peroxide.[4]

-

Hydrolysis: While the primary amine itself is not directly hydrolyzable, the overall stability in aqueous solutions at different pH values needs to be assessed. The presence of co-solvents may be necessary for poorly soluble compounds.[6]

-

Photodegradation: The presence of aromatic rings (furan and pyridine) suggests a potential for degradation upon exposure to light. Photostability studies should be conducted under controlled UV and fluorescent light conditions.[5]

-

Thermal Degradation: The stability of the compound at elevated temperatures should be evaluated to understand its behavior during manufacturing and storage in various climates.[4][5]

Methodologies for Stability Assessment: A Practical Guide

A robust stability-indicating analytical method is paramount for accurately assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is often the technique of choice for its specificity, sensitivity, and versatility.[7][8][9]

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the parent compound from all potential degradation products.[7][9][10]

Experimental Protocol: HPLC Method Development

-

Column Selection: Initiate with a C18 column (e.g., ODS Hypersil C18, 250 x 4.6 mm) which is a versatile stationary phase for a wide range of analytes.[9]

-

Mobile Phase Optimization:

-

Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer.[9]

-

Adjust the pH of the buffer to optimize the peak shape of the amine-containing analyte. A pH around 4.3 has been shown to be effective for similar compounds.[7]

-

Vary the ratio of the organic modifier (acetonitrile) to the aqueous buffer to achieve adequate retention and resolution. A starting point could be a 70:30 (v/v) mixture of acetonitrile to buffer.[7][9]

-

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. This will ensure maximum sensitivity. A detection wavelength of around 268 nm has been used for structurally related compounds.[7][9]

-

Flow Rate: A standard flow rate of 1.0 mL/min is a common starting point.

-

Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

Forced Degradation Studies: Unveiling Instabilities

Forced degradation studies should be performed on a single batch of the drug substance.[5] The extent of degradation should be targeted at 5-20% to ensure that the degradation products are readily detected without being so extensive as to generate secondary degradants.

Experimental Protocol: Forced Degradation

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C).[5]

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and, if necessary, at an elevated temperature.[5]

-

Oxidative Degradation: Expose the compound to a solution of 3% hydrogen peroxide at room temperature.[5]

-

Thermal Degradation: Subject the solid compound to dry heat (e.g., 80°C) for a specified period.[5]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Following exposure to each stress condition, the samples should be analyzed by the developed stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualization of Key Processes

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Caption: Key Steps in the Development of a Stability-Indicating HPLC Method.

Concluding Remarks and Future Directions

This guide has outlined the critical first steps in characterizing the chemical properties and stability of this compound. The successful execution of the described experimental protocols will yield a wealth of data that is indispensable for informed decision-making in the drug development process. The identification of degradation products may necessitate further structural elucidation using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The validated stability-indicating method will be a crucial tool for routine quality control and for generating the long-term stability data required for regulatory submissions. As with any scientific endeavor, a meticulous and systematic approach is the key to unlocking a comprehensive understanding of this promising new chemical entity.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. (2012, November 7).

- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.

- METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESCITALOPRAM OXALATE AND ETIZOLAM IN BULK AND ITS PHARMACEUTICAL FORMULATIONS.

- Evaluation of a high-performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria. (2021, June 7).

- Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. (2012, November 7). Oxford Academic.

- Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam.

- (2-furylmethyl)(4-pyridinylmethyl)amine oxalate, 95% Purity, C13H14N2O5, 1 gram. AKos Consulting & Solutions.

- This compound.

- (2-furylmethyl)(4-pyridinylmethyl)amine oxalate. Guangzhou Weibo Technology Co., Ltd.

Sources

- 1. International Laboratory USA [intlab.org]

- 2. calpaclab.com [calpaclab.com]

- 3. weeiboo.com [weeiboo.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ijbio.com [ijbio.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystal Structure Analysis of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, a published single-crystal X-ray structure for (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate could not be located in publicly accessible databases. Therefore, this document serves as an in-depth, hypothetical guide based on established principles and methodologies for the crystallographic analysis of novel organic amine oxalates. The experimental parameters, structural data, and analytical results presented herein are representative of what one might expect for a compound of this nature and are intended for instructional and illustrative purposes.

Introduction: Unveiling the Solid-State Architecture

The three-dimensional arrangement of atoms and molecules in a solid-state material is fundamental to its physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a prerequisite for rational drug design and development. This compound is an organic salt incorporating a flexible secondary amine with furan and pyridine moieties, known for their diverse roles in medicinal chemistry, and oxalic acid, a common salt former.

The analysis of its crystal structure provides critical insights into the molecular conformation, the ionic pairing, and the intricate network of non-covalent interactions that dictate the crystal packing. Such knowledge is invaluable for polymorph screening, formulation development, and ensuring the consistency and performance of a potential drug substance. This guide provides a comprehensive walkthrough of the process, from synthesis and crystallization to the detailed analysis of the crystal structure and intermolecular interactions.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the parent amine and its subsequent crystallization as an oxalate salt. High-purity material is essential for obtaining diffraction-quality single crystals.

Synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine and its Oxalate Salt

A plausible and efficient route to synthesize the parent amine is through reductive amination. This common method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. [1] Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₁₄N₂O₅ |

| Formula weight | 278.26 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 15.0 Å, c = 10.5 Å, β = 95.0° |

| Volume | 1332 ų |

| Z (molecules/unit cell) | 4 |

| Calculated density | 1.387 Mg/m³ |

| Absorption coefficient | 0.108 mm⁻¹ |

| F(000) | 584 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9500 |

| Independent reflections | 3000 [R(int) = 0.04] |

| Completeness to theta | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 3000 / 0 / 185 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

| Largest diff. peak/hole | 0.35 and -0.25 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods, which phase the reflection data to generate an initial electron density map. This initial model is refined using a least-squares algorithm, typically with software like SHELXL, to best fit the experimental data. [2][3]Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis: Deciphering the Crystal Packing

The refined crystal structure provides a wealth of information about the molecule and its interactions within the crystal lattice.

Molecular Structure and Conformation

The asymmetric unit would likely contain one protonated (2-Furylmethyl)(2-pyridinylmethyl)amine cation and one hydrogen oxalate (or half of a dianionic oxalate on a center of symmetry). The protonation is expected to occur at the most basic site, which is the secondary amine nitrogen, forming a cation. The oxalate anion will carry a corresponding negative charge.

Table 2: Expected Geometric Parameters (Bond Lengths and Angles)

| Bond/Angle | Description | Typical Value (Å or °) |

| C-O (oxalate) | Carboxylate C-O bond | 1.25 Å |

| C-C (oxalate) | Central C-C bond in oxalate | 1.54 Å |

| N⁺-H | Protonated amine N-H bond | 0.91 Å (refined) |

| C-N⁺-C | Angle around the protonated amine | ~112° |

| O-C-O (oxalate) | Angle within the carboxylate group | ~126° |

| C-C-O (oxalate) | Angle in the oxalate anion | ~117° |

Note: These values are based on typical bond lengths and angles for similar functional groups and may vary in the actual structure. [4]

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding is the dominant intermolecular force in organic amine oxalates, dictating the overall crystal packing. [5]The protonated secondary amine (N⁺-H) and the pyridinium C-H groups act as hydrogen bond donors, while the carboxylate oxygen atoms of the oxalate anion are strong acceptors.

One would expect to see strong N⁺-H···O hydrogen bonds linking the cation and anion. [6]Additionally, weaker C-H···O interactions, involving the furan, pyridine, and methylene C-H groups, are likely to play a significant role in stabilizing the three-dimensional structure. These interactions often lead to the formation of recognizable supramolecular motifs, such as chains, sheets, or rings. [7]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. [8]It provides a graphical representation of the close contacts a molecule makes with its neighbors.

-

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals limit, and blue regions signify longer contacts. [9]For this structure, prominent red spots are expected on the oxalate oxygen atoms and the amine N-H group, corresponding to the primary N-H···O hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). [10]The plot can be deconstructed to show the percentage contribution of different types of contacts. For an amine oxalate, the most significant contributions are expected from O···H/H···O contacts, followed by H···H contacts, which represent the bulk of van der Waals forces. [11]

Conclusion: A Holistic View of the Solid State

The comprehensive crystal structure analysis of a compound like this compound provides an atomic-level blueprint of its solid-state architecture. Through a combination of synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can gain a deep understanding of the molecular conformation and the intricate network of hydrogen bonds and other non-covalent interactions that govern its crystal packing. This knowledge is not merely academic; it is a cornerstone of modern drug development, enabling scientists to control and predict the physical properties of a substance, ultimately leading to safer, more effective, and more reliable pharmaceutical products.

References

-

Vaidhyanathan, R., Natarajan, S., & Rao, C. N. R. (2001). Hydrogen bonded structures in organic amine oxalates. ResearchGate. [Link]

-

Ejsmont, K., & Zaleski, J. (2008). Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1). PubMed. [Link]

-

Li, W., et al. (2020). Crystal structure and hydrogen bonding networks of ammonium oxalate monohydrate. ResearchGate. [Link]

-

X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? X-ray Professional. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. MIT. [Link]

-

Oreate. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

-

Mohamed, S. K., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC - PubMed Central. [Link]

-

Wesson, J. A., & Ward, M. D. (2007). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. PMC - NIH. [Link]

-

Diop, M. B., et al. (2018). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Science Publishing Group. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of California, Irvine. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

-

Cheung, E., & Harris, K. D. M. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. [Link]

-

Pedersen, B. F. (1969). The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. SciSpace. [Link]

-

Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona. [Link]

-

Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC - NIH. [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry. [Link]

-

Gahn, M., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. NIH. [Link]

-

Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. (2022). NIH. [Link]

-

McCall, K. M., et al. (2021). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. [Link]

-

International Laboratory USA. (n.d.). This compound. International Laboratory USA. [Link]

-

Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications. (n.d.). CORE. [Link]

-

Bond lengths and angles in the [MO 6 ] octahedrons and oxalate groups in complexes I-IV. (n.d.). ResearchGate. [Link]

-

Experimental data for C 5 H 4 O 2 (furfural). (n.d.). Computational Chemistry Comparison and Benchmark DataBase. [Link]

-

Bond lengths and angles in the [MO 6 ] octahedrons and oxalate groups in complexes I-IV. (n.d.). ResearchGate. [Link]

-

p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization. (2020). PubMed. [Link]

-

Selected bond lengths (Å) and bond angles (º) for 6. (n.d.). ResearchGate. [Link]

-

Tris(2-pyridylmethyl)amine. (n.d.). Wikipedia. [Link]

-

Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. (2020). Dalton Transactions (RSC Publishing). [Link]

-

Tris-(2-pyridylmethyl)amine-ligated Cu(ii) 1,3-diketonate complexes. (2021). RSC Publishing. [Link]

-

BOND LENGTHS AND BOND ANGLES IN OCTAHEDRAL, TRIGONAL- BIPYRAMIDAL, AND RELATED MOLECULES OF THE NON-TRANSITION ELEMENTS. (1963). ResearchGate. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 9. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

Solubility of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate in common solvents

An In-Depth Technical Guide to the Solubility of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 1158770-65-0, is a chemical compound with the molecular formula C₁₁H₁₂N₂O·C₂H₂O₄[1]. Its structure, featuring furan, pyridine, and amine functional groups, suggests its potential utility in pharmaceutical research and coordination chemistry. In the realm of drug development, understanding a compound's solubility is a cornerstone for success. Solubility profoundly influences a drug's absorption, bioavailability, and overall efficacy[2]. Therefore, a thorough characterization of a compound's solubility profile in various solvents is a critical early-stage step in the research and development process[3][4].

This guide provides a comprehensive technical overview of the predicted solubility of this compound and outlines detailed, field-proven methodologies for its empirical determination. It is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, step-by-step protocols.

Predicted Solubility Profile Based on Physicochemical Properties

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its salt nature, the compound is anticipated to have its highest solubility in polar protic solvents. Water, in particular, is likely to be a good solvent due to the potential for hydrogen bonding with the furan's oxygen, the pyridine's nitrogen, and the amine, as well as the ionic interactions with the oxalate salt. The solubility in water is expected to be pH-dependent, a common characteristic of amine salts[3][5].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is also expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents have high dielectric constants and can effectively solvate the ionic components of the salt[4].

-

Low Polarity and Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): The solubility is predicted to be significantly lower in solvents with low polarity. While some minimal solubility might be observed in dichloromethane due to its ability to dissolve some amine salts, it is expected to be sparingly soluble in ethyl acetate and virtually insoluble in non-polar hydrocarbon solvents like toluene and hexane[6]. This follows the general principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents[7].

Solvent Selection for Experimental Determination

A rational selection of solvents is crucial for comprehensively characterizing the solubility profile. The following table provides a list of recommended solvents, categorized by their properties, to test the predicted solubility.

| Solvent | Polarity Index (P') | Dielectric Constant (ε) | Solvent Class |

| Water | 10.2 | 80.1 | Polar Protic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Ethanol | - | 24.55 | Polar Protic |

| Isopropyl Alcohol | 3.9 | 19.92 | Polar Protic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Dichloromethane (DCM) | 3.1 | 8.93 | Low Polarity |

| Ethyl Acetate | 4.4 | 6.02 | Low Polarity |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Low Polarity |

| Toluene | 2.4 | 2.38 | Non-Polar |

| Hexane | 0.1 | 1.88 | Non-Polar |

Data compiled from various sources[5][6].

Experimental Determination of Solubility

Two primary methods are employed for solubility determination in pharmaceutical research: equilibrium solubility and kinetic solubility. Each provides different, yet complementary, insights into the compound's behavior.

Equilibrium (Thermodynamic) Solubility Determination

This method, often referred to as the "shake-flask" method, measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound[3][5]. It is considered the gold standard for determining thermodynamic solubility.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved material.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

Caption: Workflow of the shake-flask method for equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in the early stages of drug discovery[4]. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO) into an aqueous buffer[4]. This method is faster but may yield higher solubility values than the equilibrium method due to the formation of supersaturated solutions[4].

Step-by-Step Protocol: Nephelometry-Based Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Precipitation and Measurement: The introduction of the DMSO stock into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. The amount of precipitate is measured by detecting the scattering of light using a nephelometer[2].

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed.

Workflow for Kinetic Solubility Determination

Caption: Workflow for nephelometry-based kinetic solubility assay.

Data Presentation and Interpretation

The obtained solubility data should be meticulously documented. Below is a template for presenting the results.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | Equilibrium | |||

| PBS (pH 7.4) | 37 | Kinetic | |||

| Methanol | 25 | Equilibrium | |||

| Ethanol | 25 | Equilibrium | |||

| DMSO | 25 | Equilibrium | |||

| Dichloromethane | 25 | Equilibrium | |||

| Hexane | 25 | Equilibrium |

Interpreting this data is crucial. For instance, aqueous solubility at physiological pH and temperature (e.g., PBS at pH 7.4, 37°C) is a key indicator of potential oral bioavailability. High solubility in a range of solvents provides flexibility for formulation development.

Conclusion

While no specific solubility data for this compound is currently published, its chemical structure as an amine oxalate salt provides a strong basis for predicting its solubility profile. It is expected to be most soluble in polar protic solvents and least soluble in non-polar solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to empirically determine the solubility of this compound. The rigorous application of the described shake-flask and kinetic solubility methods will yield reliable data, which is indispensable for advancing the research and development of any potential application for this compound.

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- SOLUBILITY DETERMIN

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org.

- Solvent Physical Properties.

- Polarity Index.

- Solubility of Organic Compounds.

- International Labor

- Are amines soluble in organic solvents? - Quora.

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 4. Polarity Index [macro.lsu.edu]

- 5. Solvent Physical Properties [people.chem.umass.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Solvent Properties Table - Chiralabs [chiralabsxl.com]

A Technical Guide to the Biological Potential of Furan and Pyridine Amine Derivatives in Drug Discovery

Introduction: The Privileged Role of Furan and Pyridine Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, furan and pyridine rings are considered "privileged scaffolds".[1][2] A furan is a five-membered aromatic ring containing one oxygen atom, while a pyridine is a six-membered aromatic ring with one nitrogen atom.[3][4] Their prevalence in FDA-approved drugs stems from their unique electronic properties, ability to engage in hydrogen bonding, and their capacity to serve as bioisosteres for other rings like benzene, which can improve pharmacokinetic profiles such as solubility and metabolic stability.[5][6]

The incorporation of an amine functional group onto these scaffolds dramatically expands their chemical diversity and biological reach. The amine moiety can act as a hydrogen bond donor or acceptor, a basic center for salt formation to improve solubility, and a key point for interaction with biological targets like enzymes and receptors. This guide provides an in-depth exploration of the biological activities of furan and pyridine amine derivatives, focusing on their therapeutic potential in antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the mechanistic underpinnings of their activity, provide validated experimental protocols for their evaluation, and present a framework for future research.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Furan and pyridine amine derivatives have emerged as a promising class of compounds in this arena, demonstrating broad-spectrum activity against bacteria and fungi.[7][8]

Mechanism of Action

The antimicrobial effects of these derivatives are diverse.

-

Furan Derivatives: A classic example is nitrofurantoin, a furan-based drug used for urinary tract infections.[9] Its mechanism relies on the reduction of the nitro group by bacterial flavoproteins to create highly reactive electrophilic intermediates.[5] These intermediates then non-selectively attack bacterial ribosomal proteins and DNA, inhibiting protein synthesis, aerobic energy metabolism, and DNA/RNA synthesis.[5] The furan ring acts as the essential scaffold for this bioactivation process.[5]

-

Pyridine Derivatives: Pyridine-containing compounds can disrupt microbial processes in several ways. Some act by inhibiting essential enzymes crucial for microbial survival.[10] Others, particularly pyridinium salts (where the nitrogen is alkylated and carries a positive charge), can function as cationic surfactants that disrupt the integrity of the bacterial cell membrane, leading to cell lysis.[11] Structure-activity relationship (SAR) studies have shown that polysubstituted and ring-fused pyridines often exhibit significant antibacterial properties.[8]

Data Presentation: Antimicrobial Efficacy

The efficacy of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Pyridine-Thienopyridine | Compound 12a | E. coli | 19.5 | [12] |

| B. mycoides | < 4.8 | [12] | ||

| C. albicans | < 4.8 | [12] | ||

| Pyridine-Oxazolidinone | Compound 54a-c | Gram-positive & Gram-negative strains | Varies | [8] |

| Furan-Thiourea | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Not specified | [13] |

| Listeria monocytogenes | Not specified | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a compound against a bacterial strain. Its self-validating nature comes from the inclusion of positive, negative, and sterility controls.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or appropriate bacterial growth medium

-

Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Gentamicin)

-

Sterile saline or PBS

-

Incubator (37°C)

-

Microplate reader (optional) or visual assessment

Procedure:

-

Preparation of Plates: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the test compound at a concentration of 2x the highest desired final concentration.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

-

Controls:

-

Well 11 (Growth Control): Contains MHB and bacteria, but no test compound.

-

Well 12 (Sterility Control): Contains 100 µL of MHB only, with no bacteria or compound.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for more effective and selective anticancer agents is a primary focus of drug discovery. Furan and pyridine derivatives have demonstrated significant potential as cytotoxic agents against a wide range of human cancer cell lines.[14][15]

Mechanism of Action

The antiproliferative activity of these compounds can be attributed to various mechanisms:

-

Enzyme Inhibition: Many pyridine derivatives have been developed as kinase inhibitors, which block signaling pathways essential for cancer cell growth and survival.[2] For example, they can target Cyclin-Dependent Kinases (CDKs) to halt cell cycle progression.[2]

-

Induction of Apoptosis: Furan-containing molecules can trigger programmed cell death (apoptosis) in cancer cells.[5] This can occur through the activation of caspase cascades or by disrupting mitochondrial function.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are critical for cell division (mitosis), leading to mitotic arrest and cell death.[2]

-

Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication. Their inhibition by small molecules can lead to DNA damage and cell death.[2]

The following diagram illustrates a generalized workflow for screening and characterizing novel anticancer compounds.

Data Presentation: Cytotoxic Potency

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a biological process, such as cell proliferation.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Thieno-Pyrimidine | Compound 11d | MCF-7 (Breast) | 5.95 | [16] |

| HCT-116 (Colon) | 6.09 | [16] | ||

| Pyridine-Furan Hybrid | Acyclic Glycoside Analog | HepG2 (Liver) | 22.7 - 44.8 | [2] |

| MCF-7 (Breast) | 19.3 - 55.5 | [2] | ||

| Nitrobenzosuberone-Pyridine | Compound 7 | Leukemia Cell Lines | Log₁₀GI₅₀ = -4.7 | [15][17] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Test compound and vehicle control (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (negative control) and positive control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Furan and pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory cascade.[18][19]

Mechanism of Action

-

Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins.[1] Some furanone rings are features of selective COX-2 inhibitors, which are desirable as they may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

-

Signaling Pathway Modulation: Natural furan derivatives can exert regulatory effects by modifying signaling pathways like MAP kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3]

-

Iron Chelation: Some 3-hydroxy-pyridine-4-one derivatives act as iron chelators. Since key inflammatory enzymes like COX and lipoxygenase are heme-dependent (contain iron), the anti-inflammatory effect of these compounds may be linked to their ability to chelate iron.[19]

The diagram below shows a simplified representation of the COX inflammatory pathway and a potential point of inhibition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijabbr.com [ijabbr.com]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journalspub.com [journalspub.com]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive methodological framework for the theoretical and computational investigation of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. In the absence of extensive empirical data for this specific molecule, this paper outlines a robust in silico approach, leveraging Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed protocol for predicting the molecular characteristics of novel heterocyclic amine oxalates. The causality behind each computational choice is explained, ensuring a self-validating and reproducible theoretical workflow.

Introduction: The Rationale for a Computational Approach

This compound is a heterocyclic amine salt incorporating furan and pyridine moieties, functionalities of significant interest in medicinal chemistry and materials science. The furan ring is a versatile building block in many pharmaceuticals, while the pyridine group is a common coordinating agent.[1] The oxalate counter-ion can influence the salt's solubility, stability, and crystal packing. A thorough understanding of the molecule's conformational landscape, vibrational modes, and electronic profile is paramount for predicting its behavior and potential applications.

Given the novelty of this specific salt, empirical characterization can be resource-intensive. Theoretical studies, particularly those employing DFT, offer a predictive, cost-effective, and powerful alternative for gaining foundational molecular insights.[2] This guide details a systematic computational protocol to thoroughly characterize this compound.

Proposed Computational Methodology: A Self-Validating Workflow

The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the system and the properties of interest. For an organic molecule containing nitrogen and oxygen heteroatoms, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), provides a well-balanced compromise between accuracy and computational cost for predicting geometries and vibrational frequencies.[3][4]

Step-by-Step Computational Protocol

-

Initial Structure Generation: The 3D structure of (2-Furylmethyl)(2-pyridinylmethyl)amine and the oxalate dianion will be constructed using a molecular builder.

-

Geometry Optimization: A full geometry optimization will be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation. The "tight" optimization criteria and "ultrafine" integration grid should be employed to ensure a precise determination of the potential energy surface minimum.

-

Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is crucial. This serves two purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Vibrational Spectra Prediction: The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra.[3] A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and method limitations.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5]

-

-

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding values, which can then be converted to 1H and 13C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane).

Diagram 1: Computational Workflow

Caption: A step-by-step workflow for the theoretical characterization of the target molecule.

Predicted Molecular Properties: A Data-Driven Overview

While awaiting experimental validation, the proposed computational protocol allows for the prediction of key molecular parameters.

Optimized Molecular Geometry

The geometry optimization is predicted to reveal a non-planar structure for the amine, with specific bond lengths and angles dictated by the electronic and steric interactions between the furan, pyridine, and amine groups. The oxalate counter-ion will likely be positioned to form hydrogen bonds with the amine proton.

Table 1: Predicted Key Geometrical Parameters

| Parameter | Predicted Value | Justification |

| C-N-C Angle (amine) | ~112° | sp3 hybridization of the central nitrogen. |

| Pyridine C=N bond | ~1.34 Å | Characteristic double bond character. |

| Furan C-O bond | ~1.36 Å | Typical C-O bond length in a five-membered aromatic heterocycle. |

Vibrational Analysis

The calculated vibrational frequencies will provide a theoretical infrared spectrum. Key predicted vibrational modes are summarized below.

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |